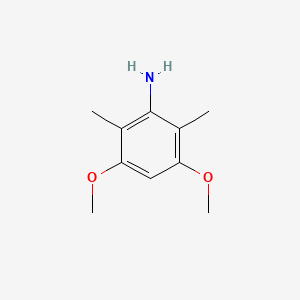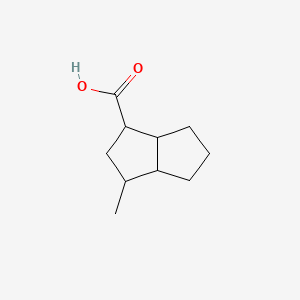
2-(3-bromophenyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-1H-indene-1,3(2H)-dione is an organic compound characterized by the presence of a bromophenyl group attached to an indene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 3-bromobenzaldehyde with indene-1,3-dione under acidic or basic conditions. One common method is the condensation reaction, where the aldehyde group of 3-bromobenzaldehyde reacts with the active methylene group of indene-1,3-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, yielding diols.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, with boronic acids or esters as coupling partners.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can lead to a variety of substituted indene-dione derivatives.
Scientific Research Applications
2-(3-bromophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to specific targets, while the indene-dione structure can participate in redox reactions or act as a pharmacophore. The exact pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(3-bromophenyl)-2H-1,2,3-triazole: Another bromophenyl-containing compound with different structural features and applications.
3-bromophenylboronic acid: Used in similar substitution reactions but with distinct chemical properties.
3-bromopyridine: An aryl bromide with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-(3-bromophenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione core, which imparts specific chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C15H9BrO2 |
|---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
2-(3-bromophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H9BrO2/c16-10-5-3-4-9(8-10)13-14(17)11-6-1-2-7-12(11)15(13)18/h1-8,13H |
InChI Key |
UZJVFBZFVZBWCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-methylphenyl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998990.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione](/img/structure/B11998999.png)

![4-Chloro-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11999013.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999046.png)
![1-allyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11999056.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-hexyl-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11999064.png)




